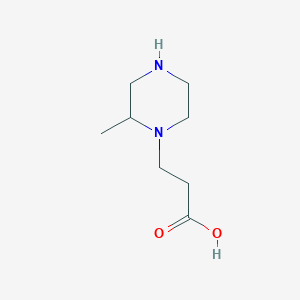

3-(2-Methylpiperazin-1-YL)propanoic acid

描述

Significance of Piperazine (B1678402) and Propanoic Acid Derivatives in Contemporary Synthetic Strategies

Piperazine and its derivatives are a cornerstone in the design of functional molecules, particularly in the pharmaceutical industry. nbinno.com The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, which imparts a unique set of properties to the molecule. nih.govresearchgate.net This structure offers relative rigidity, a high polar surface area, and multiple hydrogen bond donors and acceptors, which can lead to improved aqueous solubility and oral bioavailability in drug candidates. nih.govresearchgate.net The two nitrogen atoms provide multiple points for chemical modification, allowing chemists to fine-tune properties such as binding affinity and metabolic stability. nbinno.com Consequently, the piperazine moiety is a common scaffold in a wide range of therapeutic agents, including antipsychotics, antidepressants, and antihistamines. nbinno.comnih.gov

Similarly, the propanoic acid motif and its derivatives are of fundamental importance in organic synthesis and medicinal chemistry. Propanoic acid is a naturally occurring carboxylic acid, and its structural framework is found in numerous biologically active compounds. ontosight.aiwikipedia.org The arylpropionic acid derivatives, for instance, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Beyond their biological roles, propanoic acid derivatives serve as versatile intermediates in the synthesis of more complex molecules, including polymers, agrochemicals, and fine chemicals. ontosight.ainih.gov The carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as esterification, amidation, and reduction.

Structural Characteristics and Unique Features of the 3-(2-Methylpiperazin-1-YL)propanoic acid Scaffold

The molecular architecture of this compound is a compelling fusion of the piperazine and propanoic acid frameworks. The structure consists of a 2-methylpiperazine (B152721) ring linked via its nitrogen at position 1 to a three-carbon propanoic acid chain. This arrangement results in a molecule with several key features:

A Chiral Center: The presence of a methyl group at the second position of the piperazine ring introduces a stereocenter.

Multiple Functional Groups: The molecule possesses a tertiary amine (N1), a secondary amine (N4), and a carboxylic acid group, providing multiple sites for further chemical reactions and interactions.

Amphoteric Nature: The presence of both a basic piperazine moiety and an acidic carboxylic acid group gives the molecule zwitterionic potential.

The interplay between the heterocyclic ring and the aliphatic acid side chain defines the compound's unique physicochemical properties, such as its polarity, solubility, and conformational flexibility.

Table 1: Physicochemical Properties of Related Compounds

| Property | 2-Methylpiperazine | 3-(4-Methylpiperazin-1-yl)propanoic acid |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂ nih.gov | C₈H₁₆N₂O₂ nih.gov |

| Molecular Weight | 100.16 g/mol nih.gov | 172.22 g/mol nih.gov |

| IUPAC Name | 2-methylpiperazine nih.gov | 3-(4-methylpiperazin-1-yl)propanoic acid nih.gov |

Inherent Stereochemical Considerations within this compound and Related Chiral Amines

A defining characteristic of this compound is its chirality. The carbon atom at position 2 of the piperazine ring is asymmetric, as it is bonded to four different groups: a hydrogen atom, a methyl group, and two different carbon-nitrogen chains within the ring. This stereocenter gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly when the target molecules are intended for biological applications. The synthesis of chiral 2-methylpiperazine often involves methods such as resolution using chiral reagents or asymmetric synthesis starting from chiral precursors. researchgate.net For instance, the synthesis of the (R)-enantiomer of a related compound, (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, has been achieved with high optical purity using D-serine to install the desired stereocenter. acs.org The absolute configuration of the stereocenter in this compound is expected to significantly influence its three-dimensional shape and its interactions with other chiral molecules.

Rationale and Objectives for Comprehensive Academic Inquiry into the Chemical Compound

The unique structural amalgamation of a chiral piperazine derivative and a propanoic acid chain provides a strong rationale for a comprehensive academic investigation of this compound. The compound represents a versatile and synthetically attractive scaffold.

Rationale:

Scaffold for Diversity-Oriented Synthesis: The three distinct functional groups (secondary amine, tertiary amine, carboxylic acid) can be selectively modified, making the molecule an excellent starting point for the construction of diverse chemical libraries.

Chiral Building Block: The presence of a stereocenter makes the enantiomerically pure forms of this compound valuable building blocks for the asymmetric synthesis of complex target molecules.

Potential for Novel Properties: The combination of a rigid heterocyclic ring and a flexible acidic chain may result in interesting conformational properties and the ability to chelate metal ions or participate in specific non-covalent interactions.

Objectives for Academic Inquiry:

Development of Stereoselective Synthetic Routes: To establish efficient and scalable methods for the synthesis of both the racemic mixture and the individual (R) and (S) enantiomers of this compound.

Physicochemical Characterization: To thoroughly characterize the compound's structural, spectral, and physical properties, including X-ray crystallography to determine its solid-state conformation.

Exploration of Chemical Reactivity: To investigate the reactivity of its functional groups and explore its utility as an intermediate in the synthesis of more complex molecular architectures.

Investigation as a Ligand or Organocatalyst: To study its potential as a chiral ligand in transition-metal catalysis or as an organocatalyst, leveraging its chiral amine and carboxylic acid functionalities.

属性

CAS 编号 |

1060813-92-4 |

|---|---|

分子式 |

C8H16N2O2 |

分子量 |

172.22 g/mol |

IUPAC 名称 |

3-(2-methylpiperazin-1-yl)propanoic acid |

InChI |

InChI=1S/C8H16N2O2/c1-7-6-9-3-5-10(7)4-2-8(11)12/h7,9H,2-6H2,1H3,(H,11,12) |

InChI 键 |

ZZVUKMSAGQZUBQ-UHFFFAOYSA-N |

规范 SMILES |

CC1CNCCN1CCC(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for the Chemical Compound

Retrosynthetic Analysis of 3-(2-Methylpiperazin-1-YL)propanoic acid

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available precursors. umi.ac.id For this compound, the analysis identifies two primary disconnection points, leading to logical and feasible synthetic routes.

The most straightforward disconnection occurs at the C-N bond between the propanoic acid chain and the piperazine (B1678402) ring (Disconnection I). This bond is formed via a nucleophilic substitution or addition reaction. This approach simplifies the synthesis into two key building blocks: the 2-methylpiperazine (B152721) ring and a three-carbon electrophilic synthon.

A further disconnection can be performed on the 2-methylpiperazine ring itself (Disconnection II), breaking it down into acyclic precursors. This is particularly relevant when a specific stereoisomer is desired, as it allows for the construction of the chiral center from acyclic, often chiral, starting materials.

Key Synthons Identified:

2-Methylpiperazine: A key intermediate, which can be used in its racemic form or as a single enantiomer.

Propanoic Acid Synthon: An electrophilic three-carbon chain, such as 3-halopropanoic acid esters (e.g., ethyl 3-bromopropanoate) or acrylic acid esters.

Acyclic Diamine Precursor: For building the piperazine ring, a precursor such as N-benzylethanediamine can be used, which is later cyclized with a propylene-derived unit.

Classical Synthetic Approaches for the Formation of the Chemical Compound

Classical synthetic methods for preparing this compound typically involve the construction of the piperazine ring followed by the attachment of the propanoic acid side chain. These methods prioritize yield and scalability, often producing the compound as a racemic mixture.

Multi-Step Pathways for Piperazine Ring Formation and Propanoic Acid Attachment

A widely used classical approach is the N-alkylation of pre-formed 2-methylpiperazine with a suitable three-carbon electrophile. This method is straightforward and utilizes readily available starting materials.

A typical reaction sequence is as follows:

N-Alkylation: Racemic 2-methylpiperazine is reacted with an acrylic acid ester, such as methyl acrylate, via a Michael addition. This reaction selectively functionalizes one of the nitrogen atoms.

Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) to yield the final propanoic acid derivative.

An alternative alkylation strategy involves reacting 2-methylpiperazine with a 3-halopropanoate, such as ethyl 3-bromopropanoate, in the presence of a base to neutralize the HBr byproduct. nih.gov To avoid dialkylation, a large excess of the piperazine starting material can be used, or one of the nitrogen atoms can be temporarily protected with a group like tert-butyloxycarbonyl (Boc). nih.gov

Evaluation and Optimization of Reaction Conditions for Yield and Purity

The efficiency and purity of the final product are highly dependent on the reaction conditions. Optimization of these parameters is a critical step in developing a robust synthetic process. For the N-alkylation step, key variables include the choice of solvent, temperature, and base.

Table 1: Optimization of N-Alkylation Reaction Conditions

| Parameter | Condition | Rationale and Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile (B52724), DMF, Ethanol (B145695) | Polar aprotic solvents like acetonitrile or DMF are often preferred as they effectively solvate the reactants, leading to higher reaction rates. Ethanol can also be used, particularly for Michael additions. |

| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of side products, such as dialkylation. The optimal temperature is determined empirically to balance reaction time and purity. |

| Base | K₂CO₃, Na₂CO₃, DIPEA | A non-nucleophilic base is required to scavenge the acid formed during alkylation with 3-halopropanoates without competing with the piperazine nucleophile. The choice of base can significantly impact yield. |

| Stoichiometry | Excess Piperazine | Using an excess of 2-methylpiperazine favors mono-alkylation and simplifies purification by leaving the unreacted piperazine, which can be removed by an acid wash. |

Influence of Catalysis on the Synthesis of the Chemical Compound

While many classical syntheses of piperazine derivatives can proceed without catalysis, certain catalysts can enhance reaction efficiency. For instance, phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) can be employed in the N-alkylation reaction when using an inorganic base in a biphasic system. The catalyst facilitates the transfer of the base into the organic phase, accelerating the reaction.

More advanced catalytic systems, such as those based on palladium, have been developed for the synthesis of arylpiperazines via C-N cross-coupling reactions. organic-chemistry.org While not strictly "classical," these methods highlight the evolution of catalytic strategies in piperazine synthesis and could be adapted for related alkylations.

Asymmetric and Enantioselective Synthesis of this compound

The chiral nature of the 2-methylpiperazine ring means that this compound exists as a pair of enantiomers. Asymmetric synthesis aims to produce one of these enantiomers selectively. rsc.org This is crucial as different enantiomers of a chiral drug can have distinct pharmacological activities.

Strategies for Stereocontrol in the Synthesis of Chiral Piperazine Derivatives

Several strategies have been developed to achieve stereocontrol in the synthesis of chiral piperazines. researchgate.netrsc.org These methods can be broadly categorized into chiral pool synthesis, chiral resolution, and asymmetric catalysis.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine ring. For example, (S)-alanine can be converted into a chiral diamine precursor, which is then cyclized to form (S)-2-methylpiperazine with the stereochemistry preserved. acs.org

Chiral Resolution: This technique involves synthesizing the racemic mixture of 2-methylpiperazine and then separating the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid. acs.org The diastereomers, having different physical properties, can then be separated by crystallization.

Asymmetric Alkylation: A highly effective strategy involves the stereospecific substitution reaction on a chiral substrate. A notable example is the SN2 displacement of a chiral triflate with a piperazine nucleophile. acs.org In a synthesis of a similar chiral amino acid, a chiral triflate derived from D-serine was reacted with 1-methylpiperazine. This reaction proceeds with a high degree of stereocontrol, leading to the desired enantiomer in high optical purity. acs.org This method demonstrates how a chiral center can be precisely installed, leading to an enantiomerically enriched product.

Table 2: Enantiomeric Purity Achieved via Asymmetric Synthesis

| Asymmetric Strategy | Key Reagents/Steps | Reported Enantiomeric Purity (e.p.) | Reference |

|---|---|---|---|

| Chiral Resolution | Racemic 2-methylpiperazine + L-tartaric acid | >99% | acs.org |

| Asymmetric SN2 Displacement | Chiral triflate + 1-methylpiperazine | >99.5% | acs.org |

| Catalytic Asymmetric Hydrogenation | Substituted pyrazine (B50134) + Chiral Iridium catalyst | Up to 96% ee | researchgate.net |

These advanced methodologies provide efficient pathways to enantiomerically pure this compound, enabling further investigation into its specific biological properties.

Utilization of Chiral Auxiliaries and Asymmetric Catalysis

The synthesis of enantiomerically pure compounds such as the individual stereoisomers of this compound is a critical objective in medicinal chemistry. Chiral auxiliaries and asymmetric catalysis represent two powerful strategies for achieving this goal.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed. For the synthesis of chiral piperazine derivatives, auxiliaries such as Evans' oxazolidinones or sulfur-based 1,3-thiazolidine-2-thiones can be employed. scielo.org.mx The general approach involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the new stereocenter, and subsequently cleaving the auxiliary to yield the enantiomerically enriched product. For instance, an N-acylated oxazolidinone could undergo a diastereoselective Michael addition with an appropriate precursor to establish the stereocenter, a strategy that has proven effective for various complex molecules. scielo.org.mx

Asymmetric catalysis, in contrast, utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Methodologies for the asymmetric synthesis of piperazin-2-ones and related heterocycles often involve transition metal catalysis (e.g., Iridium or Palladium) or organocatalysis. nih.govresearchgate.net For example, the hydrogenation of unsaturated piperazin-2-ones using a chiral Iridium or Palladium catalyst can produce piperazines with a high degree of stereoselectivity. nih.gov Additionally, organocatalytic methods, such as those using chiral phosphoric acids, have been developed for the asymmetric synthesis of C3-substituted morpholin-2-ones, a reaction pathway that demonstrates the potential for creating chiral centers adjacent to a nitrogen atom within a heterocyclic ring. nih.gov While direct asymmetric catalytic routes for this compound are not prominently documented, these established methods for related structures provide a strategic blueprint for its enantioselective synthesis.

| Strategy | Principle | Common Reagents/Catalysts | Key Advantage |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. | Evans' oxazolidinones, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). | High diastereoselectivity and predictability. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to produce an enantiomerically enriched product. nih.gov | Chiral transition metal complexes (Ir, Pd, Rh), Chiral Brønsted acids (e.g., phosphoric acids), Organocatalysts (e.g., proline derivatives). nih.govmdpi.com | High efficiency and atom economy. |

Resolution of Racemic Mixtures of the Chemical Compound

When an enantioselective synthesis is not employed, this compound would be produced as a racemic mixture—an equal mixture of both enantiomers. The separation of these enantiomers, a process known as resolution, is essential for studying the activity of the individual stereoisomers. libretexts.org

A classical and widely used method for resolving racemic acids or bases is through the formation of diastereomeric salts. libretexts.org For a racemic carboxylic acid like this compound, a chiral base would be used as a resolving agent. Conversely, the basic nitrogen of the piperazine ring allows for resolution using a chiral acid. This principle has been applied to structurally similar compounds. For example, previous synthetic routes to (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid relied on the resolution of the racemic mixture using L-tartaric acid. acs.orgscispace.com

The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. libretexts.org After separation, the desired pure diastereomer is treated with an acid or base to break the salt and liberate the resolved, enantiomerically pure compound. The success of this method depends on the selection of an appropriate resolving agent and crystallization solvent to achieve efficient separation. libretexts.org

| Resolving Agent Type | Examples | Used to Resolve |

|---|---|---|

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid. libretexts.org | Racemic bases (e.g., amines). |

| Chiral Bases | (S)-1-Phenylethylamine, Brucine, Strychnine, Quinine. libretexts.org | Racemic acids (e.g., carboxylic acids). |

Modern and Sustainable Synthetic Approaches

Application of Green Chemistry Principles in the Synthesis of the Chemical Compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing routes. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using safer solvents and auxiliaries. mdpi.com

In the context of synthesizing related piperazine-substituted amino acids, a life cycle analysis of a newly developed synthetic route revealed a significant 69% reduction in global warming potential (GWP) for solvent usage compared to a previous manufacturing route. researchgate.net This highlights the impact of solvent choice and process optimization on the environmental footprint. Green solvents such as water, supercritical CO₂, or bio-based solvents like ethanol are increasingly being explored to replace hazardous organic solvents. mdpi.commdpi.com Furthermore, catalytic reactions, both chemical and enzymatic, are inherently greener than stoichiometric approaches as they reduce waste by using small amounts of catalysts that can be recycled and reused.

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow synthesis has emerged as a powerful technology for the scalable and safe production of active pharmaceutical ingredients (APIs). mdpi.comnih.gov Compared to traditional batch processing, flow chemistry offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates. nih.govuc.pt

A scalable and efficient synthesis of the closely related compound, (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, has been developed using continuous manufacturing technology. acs.orgscispace.com The key step involved the Sₙ2 displacement of a chiral triflate with N-methylpiperazine. While an initial batch process on a 3 kg scale provided the product with 83% enantiomeric purity (e.p.), the transition to a continuous flow process significantly improved this transformation. acs.orgscispace.com The continuous manufacturing approach enabled production on an 80 kg scale, yielding the product in >99% e.p. acs.orgscispace.com This demonstrates the power of continuous flow techniques to enhance stereocontrol, improve product quality, and enable large-scale production in a more controlled and efficient manner. acs.org

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Scale | 3 kg | 80 kg |

| Enantiomeric Purity (e.p.) | 83% | >99% |

| Overall Yield | Good (33%) | Good (33%) |

| Key Advantage | Demonstrated initial feasibility. | Improved stereocontrol, scalability, and process safety. |

Chemo-Enzymatic Synthesis Routes for the Chemical Compound

Chemo-enzymatic synthesis integrates the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. nih.govmdpi.com Enzymes can perform highly regio- and stereoselective transformations that are often difficult to achieve with conventional chemical methods. nih.gov This approach is particularly valuable for the synthesis of chiral molecules like this compound.

A common chemo-enzymatic strategy is the kinetic resolution of a racemic mixture. researchgate.netnih.gov For example, a racemic intermediate in the synthesis of the target compound, such as a racemic alcohol or ester, could be subjected to an enzyme like a lipase (B570770). researchgate.netmdpi.com Lipases can selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other enantiomer unreacted. nih.govmdpi.com This allows for the separation of the two enantiomers, often with very high enantiomeric excess. For instance, the kinetic resolution of racemic butanoates using immobilized lipase from Candida antarctica (Novozym 435) has been effectively used to produce chiral building blocks for pharmaceuticals. researchgate.net While a specific chemo-enzymatic route to this compound has not been detailed in the literature, the vast toolbox of available enzymes and established resolution protocols presents a promising and sustainable avenue for its enantioselective synthesis. mdpi.comnih.gov

| Enzyme Class | Common Enzymes | Typical Application |

|---|---|---|

| Lipases | Lipase B from Candida antarctica (CAL-B), Lipase from Rhizomucor miehei (RML), Lipase from Pseudomonas cepacia. researchgate.netmdpi.com | Kinetic resolution of racemic alcohols, esters, and amines via hydrolysis or (trans)esterification. |

| Oxidoreductases | Alcohol dehydrogenases (ADHs), Baeyer-Villiger monooxygenases (BVMOs). mdpi.com | Asymmetric reduction of ketones to chiral alcohols; oxidation of ketones to esters/lactones. |

| Lyases | Hydroxynitrile lyases (HNLs), Aldolases. | Asymmetric addition of HCN to aldehydes/ketones; stereoselective C-C bond formation. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid |

| L-tartaric acid |

| N-methylpiperazine |

| (-)-Malic acid |

| (-)-Mandelic acid |

| (+)-Camphor-10-sulfonic acid |

| (S)-1-Phenylethylamine |

Chemical Reactivity and Mechanistic Studies of 3 2 Methylpiperazin 1 Yl Propanoic Acid

Transformations of the Piperazine (B1678402) Nitrogen Atom(s) in the Chemical Compound.

The 2-methylpiperazine (B152721) moiety contains two nitrogen atoms. The nitrogen at the 1-position is a tertiary amine, having been alkylated by the propanoic acid chain. The nitrogen at the 4-position is a secondary amine and represents the primary site for further functionalization due to its nucleophilicity and the presence of a replaceable hydrogen atom. The methyl group at the 2-position may exert some steric influence on the reactivity of the nearby nitrogen atoms.

The secondary amine at the N-4 position is nucleophilic and readily participates in N-alkylation and N-acylation reactions.

N-Alkylation typically proceeds via a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the N-alkylation of a piperazine derivative can be achieved by reacting it with ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base like cesium carbonate. mdpi.com

N-Acylation involves the reaction of the N-4 amine with an acylating agent such as an acyl chloride or an acid anhydride. This reaction leads to the formation of a stable amide bond. These reactions are generally fast and can be performed under mild conditions. mdpi.com For example, N-acylation of 2-aminobenzothiazoles, which also contain a reactive secondary amine, has been successfully carried out with various acyl chlorides. mdpi.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperazine and Amine Scaffolds

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 4-(4-Chlorophenyl)piperazine | Ethyl 2-bromo-2-methylpropanoate | Cs₂CO₃, NaI, DMSO, 25-30°C, 12h | 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester | 82% | mdpi.com |

| 2-Aminobenzothiazole | 3-(Naphthalen-2-yl)propanoyl chloride | Pyridine, 0°C to rt, 16h | N-(Benzothiazol-2-yl)-3-(naphthalen-2-yl)propanamide | 70% | mdpi.com |

The secondary amine of the piperazine ring can be converted into amides and ureas, which are important functional groups in medicinal chemistry.

Amide Formation: Beyond N-acylation with acyl chlorides, amides can be formed by coupling the piperazine moiety with a carboxylic acid. This direct condensation requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and reduce side reactions. researchgate.netnih.gov

Urea (B33335) Formation: Ureas are typically synthesized by reacting the N-4 amine with an isocyanate. This reaction is generally high-yielding and proceeds without the need for a catalyst. commonorganicchemistry.com Alternatively, phosgene (B1210022) or its safer solid equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can be used. commonorganicchemistry.comorganic-chemistry.org The reaction with CDI, for instance, involves an initial reaction of one amine with CDI, followed by the addition of a second amine to form the final urea product. organic-chemistry.org

Table 2: Representative Conditions for Urea Formation

| Amine | Reagent | General Conditions | Product Type | Reference |

| Primary/Secondary Amine | Isocyanate | Suitable solvent (DMF, THF, DCM), Room Temperature | Disubstituted Urea | commonorganicchemistry.com |

| Primary/Secondary Amine | Carbonyldiimidazole (CDI) | Sequential addition of amines | Symmetrical or Unsymmetrical Urea | commonorganicchemistry.comorganic-chemistry.org |

| Primary/Secondary Amine | Triphosgene | Forms phosgene in situ | Symmetrical or Unsymmetrical Urea | commonorganicchemistry.com |

The piperazine ring is a saturated, six-membered heterocycle and is generally considered stable under most synthetic conditions. Ring-opening or ring-contraction reactions are not common and typically require specialized reagents or harsh reaction conditions. Unlike strained rings such as aziridines or thiazolines, which can be opened with various nucleophiles, the piperazine core does not readily undergo such transformations. nih.govmdpi.com The synthesis of piperazine rings often involves cyclization reactions rather than the modification of a pre-existing ring. researchgate.net Therefore, for a compound like 3-(2-Methylpiperazin-1-YL)propanoic acid, reactions involving the opening or contraction of the piperazine ring are not anticipated under standard laboratory conditions.

Reactions Involving the Carboxylic Acid Functional Group.

The propanoic acid portion of the molecule provides a carboxylic acid functional group, a versatile handle for a variety of chemical transformations. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. ualberta.cajackwestin.com

The carboxyl group can be readily converted to esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The most common method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgresearchgate.net The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the product. libretexts.orgresearchgate.net Studies on the esterification of propanoic acid have shown high yields, for example, achieving 96.9% yield of n-propyl propanoate when reacting with 1-propanol. researchgate.net

Amide Formation and Peptide Coupling: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form an unreactive salt. jackwestin.comlibretexts.org Therefore, the carboxylic acid must first be "activated". This can be achieved by converting it to a more reactive derivative, such as an acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine. libretexts.orgualberta.ca Alternatively, peptide coupling reagents can be used for direct condensation with amines. A vast array of such reagents exists, including carbodiimides (DCC, EDC) and phosphonium (B103445) or aminium salts (PyBOP, HBTU, HATU), which facilitate amide bond formation under mild conditions. nih.govlibretexts.org These methods are crucial in peptide synthesis where preserving stereochemical integrity is essential. nih.govnih.gov

Table 3: Common Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | General Conditions | Product | Reference |

| Fischer Esterification | Alcohol (e.g., 1-Propanol), H₂SO₄ | Heat | Ester | researchgate.net |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Heat | Acid Chloride | libretexts.orgualberta.ca |

| Amide Formation (via Acid Chloride) | Amine | Base (e.g., Pyridine) | Amide | ualberta.ca |

| Amide Formation (Coupling) | Amine, Coupling Agent (e.g., DCC, HATU) | Organic Solvent, Room Temperature | Amide | nih.govjackwestin.comlibretexts.org |

Carboxylic acids can be reduced to yield primary alcohols. This transformation requires a powerful reducing agent due to the low reactivity of the carboxyl group.

Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of carboxylic acids to primary alcohols. chemguide.co.ukdocbrown.info The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to hydrolyze the intermediate aluminum salt and liberate the alcohol. chemguide.co.ukdocbrown.info Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. docbrown.info The reduction is a two-step process, initially forming an aldehyde which is immediately further reduced to the primary alcohol. chemguide.co.uk

Further Derivatization: The resulting primary alcohol, in this case, 3-(2-Methylpiperazin-1-yl)propan-1-ol, is itself a versatile intermediate. It can undergo further reactions typical of primary alcohols, such as oxidation back to the aldehyde or carboxylic acid, conversion to an alkyl halide using reagents like SOCl₂ or PBr₃, or ether formation via the Williamson ether synthesis.

Table 4: Reduction of Carboxylic Acids

| Substrate Type | Reagent | Conditions | Product | Notes | Reference |

| Aliphatic/Aromatic Carboxylic Acid | LiAlH₄ | 1. Dry Ether (e.g., Et₂O, THF) 2. H₃O⁺ workup | Primary Alcohol | NaBH₄ is ineffective. The reaction is rapid and cannot be stopped at the aldehyde stage. | chemguide.co.ukdocbrown.info |

| Propanoic Acid | LiAlH₄ | 1. Dry Et₂O 2. Dilute H₂SO₄ | Propan-1-ol | Overall reaction: RCOOH + 4[H] → RCH₂OH + H₂O | docbrown.info |

Decarboxylation Pathways and Derivatives

While specific studies on the decarboxylation of this compound are not extensively documented in publicly available literature, the decarboxylation of β-amino acids is a known chemical transformation that can proceed under certain conditions. Generally, the loss of carbon dioxide from such compounds can be induced thermally or through catalysis. The presence of the nitrogen atom at the β-position can influence the reaction pathway.

One potential pathway for the decarboxylation of this compound would involve heating the compound, possibly in the presence of a catalyst, to yield 1-ethyl-2-methylpiperazine. This reaction would proceed through the loss of carbon dioxide from the propanoic acid moiety.

Table 1: Potential Decarboxylation Products of this compound

| Starting Material | Potential Decarboxylation Product | Reaction Condition |

| This compound | 1-Ethyl-2-methylpiperazine | Thermal or Catalytic |

Further research into the thermal decomposition of related piperazine and pyrrolidine (B122466) derivatives suggests that the stability of the heterocyclic ring is a significant factor in the reaction outcome. nih.gov The specific conditions required for efficient decarboxylation without degradation of the piperazine ring would need to be determined experimentally. Catalytic methods, such as those employing metal catalysts, have been shown to facilitate decarboxylation of various carboxylic acids and could potentially be applied here. nih.govorganic-chemistry.org

Reactivity at the Propanoic Acid Side Chain

The propanoic acid side chain offers multiple sites for chemical modification, primarily at the alpha-carbon and the carboxylic acid group itself.

Alpha-substitution reactions on carboxylic acids and their derivatives are fundamental transformations in organic synthesis. libretexts.orglibretexts.org These reactions typically proceed through an enol or enolate intermediate, allowing for the introduction of various electrophiles at the α-position. wikipedia.org For this compound, alpha-substitution would involve the replacement of a hydrogen atom on the carbon adjacent to the carbonyl group.

A common example of such a reaction is α-halogenation. mdpi.com The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. youtube.comkhanacademy.org This reaction involves the treatment of the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide. The selectivity for mono- versus di-substitution at the alpha-position would depend on the reaction stoichiometry and conditions. Given the presence of two alpha-hydrogens in this compound, both mono- and di-halogenated products are possible.

Table 2: Potential Products of Alpha-Halogenation

| Reagents | Potential Product |

| Br₂, PBr₃ (catalytic) | 2-Bromo-3-(2-methylpiperazin-1-yl)propanoic acid |

| Br₂, PBr₃ (excess) | 2,2-Dibromo-3-(2-methylpiperazin-1-yl)propanoic acid |

| Cl₂, PCl₃ (catalytic) | 2-Chloro-3-(2-methylpiperazin-1-yl)propanoic acid |

The electronic and steric effects of the bulky piperazine ring may influence the reactivity and selectivity of these reactions. The electron-withdrawing nature of the protonated piperazine nitrogen (under acidic conditions of the HVZ reaction) could affect the ease of enolization.

The structure of this compound, with a nucleophilic secondary amine in the piperazine ring and an electrophilic carboxylic acid group, is conducive to intramolecular cyclization reactions. Such reactions can lead to the formation of bicyclic lactams.

Under dehydrating conditions, for instance, by heating or using a coupling agent, the secondary amine of the piperazine ring can react with the carboxylic acid to form a six-membered lactam ring, resulting in a piperazinone derivative. This intramolecular amidation is a common strategy for the synthesis of cyclic amides.

Table 3: Potential Intramolecular Cyclization Product

| Starting Material | Product | Ring System Formed |

| This compound | (R/S)-8-Methyl-hexahydro-pyrazino[1,2-a]pyrazin-4(1H)-one | Piperazinone |

The stereochemistry at the 2-position of the piperazine ring will be retained in the product, leading to a specific stereoisomer of the bicyclic system. The feasibility and yield of such a cyclization would be influenced by the ring strain of the resulting bicyclic system and the reaction conditions employed. Similar cyclization strategies have been utilized in the synthesis of various piperazine-containing heterocyclic compounds. nih.gov

Stereoselective Chemical Transformations of the Chemical Compound

The presence of a chiral center at the 2-position of the piperazine ring in this compound introduces the element of stereochemistry into its reactions. Stereoselective transformations of this compound can be approached in two main ways: reactions that are influenced by the existing stereocenter, and reactions that introduce new stereocenters with a degree of stereocontrol.

The synthesis of enantiomerically pure 2-methylpiperazine derivatives is a topic of significant interest in medicinal chemistry. rsc.orgresearchgate.net When using an enantiomerically pure form of this compound, such as the (R)- or (S)-enantiomer, reactions at other positions in the molecule can be influenced by this stereocenter, potentially leading to diastereoselective outcomes. For example, in the aforementioned cyclization reaction to form a piperazinone, the chirality at the 8-position would be predetermined by the starting material.

Furthermore, reactions that create a new stereocenter, for instance at the alpha-position of the propanoic acid side chain, could proceed with some degree of diastereoselectivity due to the steric and electronic influence of the chiral piperazine moiety.

Table 4: Potential Stereoselective Reactions

| Reaction Type | Chiral Starting Material | Potential Diastereomeric Products |

| Alpha-bromination | (R)-3-(2-Methylpiperazin-1-yl)propanoic acid | (2R, 8R)- and (2S, 8R)-2-Bromo-8-methyl-hexahydro-pyrazino[1,2-a]pyrazin-4(1H)-one (after cyclization) |

| Intramolecular Cyclization | (S)-3-(2-Methylpiperazin-1-yl)propanoic acid | (S)-8-Methyl-hexahydro-pyrazino[1,2-a]pyrazin-4(1H)-one |

The development of highly stereoselective reactions is a key focus in modern organic synthesis, and the chiral scaffold of 2-methylpiperazine offers a valuable starting point for the preparation of complex, enantiomerically enriched molecules. rsc.orgnih.gov

Detailed Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations of reactions involving this compound are not widely reported. However, the mechanisms of the fundamental reactions it can undergo are well-established in organic chemistry.

For instance, the mechanism of the Hell-Volhard-Zelinsky reaction for alpha-bromination involves the initial conversion of the carboxylic acid to an acyl bromide by PBr₃. This acyl bromide then tautomerizes to an enol, which is the nucleophilic species that attacks Br₂. The resulting α-bromo acyl bromide is then hydrolyzed back to the α-bromo carboxylic acid.

In the case of intramolecular cyclization to form a piperazinone, the mechanism would likely involve the activation of the carboxylic acid, for example, by protonation or conversion to a more reactive derivative (like an acyl chloride or an activated ester). This is followed by a nucleophilic attack from the secondary amine of the piperazine ring on the activated carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide bond and eliminate a leaving group.

Computational studies on related piperazine and piperidine (B6355638) derivatives have been used to understand their reactivity and binding modes with biological targets. nih.govacs.orgnih.gov Such computational approaches could be applied to this compound to model reaction pathways, transition states, and predict the selectivity of various transformations. For example, density functional theory (DFT) calculations could elucidate the preferred conformations of the molecule and the energy barriers for different reaction pathways, providing insights into the stereochemical outcomes of its reactions.

Derivatization Strategies and Analog Development of 3 2 Methylpiperazin 1 Yl Propanoic Acid

Design Principles for the Creation of Novel Structural Analogs.

The design of novel structural analogs of 3-(2-Methylpiperazin-1-YL)propanoic acid is guided by principles aimed at systematically modifying its physicochemical and pharmacological properties. Key strategies include altering steric bulk, electronic properties, and hydrogen bonding capabilities. Introduction of various substituents on the piperazine (B1678402) nitrogen can modulate basicity and lipophilicity. Modifications to the propanoic acid chain can influence spatial orientation and flexibility. The methyl group on the piperazine ring offers a chiral center, allowing for the exploration of stereoisomerism to achieve specific biological activities.

Synthesis of N-Substituted Piperazine Derivatives of the Chemical Compound.

The secondary amine in the 2-methylpiperazine (B152721) ring is a prime site for derivatization. Standard N-alkylation reactions can be employed to introduce a wide variety of substituents. google.comgoogle.com These reactions typically involve the treatment of this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination is another powerful method, where the piperazine nitrogen reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the corresponding N-alkylated product. nih.gov This approach is particularly useful for introducing more complex and sterically hindered groups.

Table 1: Examples of N-Substituted Piperazine Derivatives

| Substituent (R) | Reagents and Conditions |

| Benzyl | Benzyl bromide, K₂CO₃, Acetonitrile (B52724), reflux |

| 4-Fluorobenzyl | 4-Fluorobenzaldehyde, NaBH(OAc)₃, Dichloromethane |

| 2-Phenylethyl | (2-Bromoethyl)benzene, Et₃N, DMF, 80°C |

Modifications of the Carboxylic Acid Functionality and Its Ester/Amide Derivatives.

The carboxylic acid group of this compound can be readily converted into a variety of functional groups, most commonly esters and amides. Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester. Amide formation is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a primary or secondary amine. nih.govnih.gov

Structural Alterations and Chain Extension of the Propanoic Acid Moiety.

Modification of the propanoic acid linker can be a key strategy in analog design to alter the spatial relationship between the piperazine ring and the acidic functionality. Chain extension to butanoic or pentanoic acid analogs can be achieved through multi-step synthetic sequences. One common approach involves the reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent chain extension via cyanide displacement followed by hydrolysis. Homologation techniques, such as the Arndt-Eistert reaction, can also be employed to extend the carbon chain by one methylene (B1212753) unit.

Synthesis and Characterization of Stereoisomeric Derivatives of the Chemical Compound.

The presence of a methyl group at the 2-position of the piperazine ring introduces a chiral center, meaning that this compound exists as a pair of enantiomers, (R)- and (S)-3-(2-methylpiperazin-1-yl)propanoic acid. The synthesis of stereoisomerically pure derivatives is crucial for understanding structure-activity relationships, as different enantiomers can exhibit distinct biological activities. orientjchem.org Chiral resolution of the racemic mixture using a chiral resolving agent or asymmetric synthesis starting from a chiral precursor are common methods to obtain the individual enantiomers. thieme-connect.comrsc.orgdicp.ac.cn The absolute configuration of the synthesized stereoisomers can be determined using techniques such as X-ray crystallography or by comparing their optical rotation to known standards.

The Chemical Compound as a Versatile Building Block in the Synthesis of Complex Organic Molecules.

With its two distinct functional groups, this compound can serve as a versatile building block in the synthesis of more complex molecules. rsc.orgbohrium.comresearchgate.net The piperazine nitrogen can be incorporated into larger heterocyclic systems or used as a linker to connect different molecular fragments. The carboxylic acid can be used in peptide synthesis or to attach the molecule to a solid support for combinatorial library synthesis. The bifunctional nature of this compound allows for orthogonal chemical modifications, where one functional group can be selectively reacted while the other is protected, enabling the construction of complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 2 Methylpiperazin 1 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 3-(2-Methylpiperazin-1-YL)propanoic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. However, for a molecule with multiple chiral centers and overlapping signals, multi-dimensional (2D) NMR experiments are essential for complete assignment and structural confirmation. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would reveal correlations between the protons on the propanoic acid chain and within the piperazine (B1678402) ring, establishing the connectivity of the proton network. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the CH₂ protons of the propanoic acid chain to the C2 and C6 carbons of the piperazine ring and to the carbonyl carbon of the acid, confirming the connection between the side chain and the ring. youtube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. NOESY is critical for determining the stereochemistry and preferred conformation. It could be used to establish the relative orientation of the methyl group on the piperazine ring with respect to other ring protons. researchgate.net

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| -COOH | ~11-12 (s, br) | ~175 | C(α), C(β) |

| -CH₂(α) | ~2.5 (t) | ~33 | COOH, C(β) |

| -CH₂(β) | ~2.8 (t) | ~52 | COOH, C(α), Piperazine C2/C6 |

| Piperazine CH₃ | ~1.1 (d) | ~15 | Piperazine C2, C3 |

| Piperazine H2 | ~2.9 (m) | ~55 | CH₃, Piperazine C3, C6 |

| Piperazine H3/H5 | ~2.4-3.0 (m) | ~45-50 | Piperazine C2, C5/C3, C6 |

| Piperazine H6 | ~2.4-3.0 (m) | ~54 | C(β), Piperazine C2, C5 |

| Piperazine NH | Variable (s, br) | - | - |

Dynamic NMR Spectroscopy for Conformational Studies of the Chemical Compound

The piperazine ring is not static; it exists predominantly in a chair conformation that can undergo ring inversion. Furthermore, rotation around the N-C bond connecting the propanoic acid chain can be restricted. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is used to study these conformational dynamics. beilstein-journals.orgnih.gov

At low temperatures, the ring inversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. As the temperature increases, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen to an averaged signal. The temperature at which coalescence occurs can be used to calculate the activation energy (ΔG‡) for the ring-flipping process, providing quantitative insight into the conformational flexibility of the molecule. rsc.org Similar studies can reveal the energy barriers for rotation around other single bonds.

High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₁₆N₂O₂), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Beyond molecular formula confirmation, MS provides structural information through the analysis of fragmentation patterns. Upon ionization (e.g., by electron impact), the molecular ion undergoes characteristic fragmentation, and the resulting fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The C-C bonds adjacent to the nitrogen atoms are prone to cleavage, leading to the loss of alkyl radicals and the formation of stable iminium ions. The loss of the methyl group or fragmentation of the propanoic side chain are expected.

Loss of the Carboxylic Group: Decarboxylation (loss of CO₂) or loss of the entire -COOH group (mass 45) is a common fragmentation pathway for carboxylic acids. docbrown.info

Ring Cleavage: The piperazine ring itself can undergo fragmentation to produce a series of characteristic smaller ions.

| Proposed Fragment Structure | m/z (Nominal) | Description |

|---|---|---|

| [C₈H₁₆N₂O₂]⁺˙ | 172 | Molecular Ion (M⁺˙) |

| [M - CH₃]⁺ | 157 | Loss of methyl radical |

| [M - COOH]⁺ | 127 | Loss of carboxyl radical |

| [C₅H₁₁N₂]⁺ | 99 | Methylpiperazine fragment |

| [C₄H₉N]⁺˙ | 71 | Fragment from ring cleavage |

| [C₃H₅O₂]⁺ | 73 | Propanoic acid fragment |

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide rapid, non-destructive analysis of the functional groups present.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds. Key expected absorptions for this compound would include a very broad O-H stretch from the hydrogen-bonded carboxylic acid, a sharp and strong C=O stretch, an N-H stretch from the secondary amine in the piperazine ring, and various C-H and C-N stretching and bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. It would be particularly useful for observing vibrations of the C-C backbone and symmetric vibrations within the piperazine ring. nih.gov

Together, the FT-IR and Raman spectra provide a unique "molecular fingerprint" that can be used to identify the compound and confirm the presence of all key functional groups. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong / Weak |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 | Strong / Medium |

| Amine (N-H) | Stretching | 3200-3500 | Medium / Weak |

| Alkyl (C-H) | Stretching | 2850-2960 | Strong / Strong |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Strong / Medium |

| Amine (C-N) | Stretching | 1020-1250 | Medium / Medium |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a successful crystal structure determination would confirm the chair conformation of the piperazine ring and the stereochemistry at the C2 position. mdpi.com

Analysis of Crystal Packing and Hydrogen Bonding Networks

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces, primarily hydrogen bonding. acs.orged.ac.uk The subject molecule contains multiple hydrogen bond donors (the carboxylic acid -OH and the piperazine -NH) and acceptors (the carbonyl oxygen, the carboxylic hydroxyl oxygen, and both piperazine nitrogens).

This functionality allows for the formation of extensive and complex hydrogen bonding networks. nih.goviucr.org Common motifs that could be expected include:

Carboxylic Acid Dimers: A classic R²₂(8) ring motif where two molecules are linked via hydrogen bonds between their carboxylic acid groups. acs.org

Catemer Chains: Head-to-tail hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming a C(4) chain. researchgate.net

Amine-Acid Interactions: Hydrogen bonds between the piperazine N-H donor and the carbonyl oxygen of a neighboring molecule.

3D Networks: The combination of these interactions can link the molecules into sheets or more complex three-dimensional supramolecular architectures, significantly influencing the physical properties of the solid material. iucr.org

Analysis of these networks provides fundamental insights into the principles of molecular recognition and crystal engineering.

Absolute Configuration Determination of Chiral Centers

The absolute configuration of the single chiral center in this compound, located at the C2 carbon of the piperazine ring, can be unequivocally determined using several powerful methodologies. The choice of method often depends on the physical state of the sample and the availability of suitable derivatives.

Single-Crystal X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of chiral molecules. The technique requires the molecule to be crystalline. For this compound, which may be difficult to crystallize directly, a common strategy involves forming a salt with a chiral counter-ion of a known absolute configuration (a chiral resolving agent). The resulting diastereomeric salt is then crystallized. By using X-ray radiation of a suitable wavelength (e.g., from a copper source), anomalous dispersion effects can be measured. The Flack parameter, derived from this data, provides a reliable determination of the absolute stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining absolute configuration in solution, eliminating the need for crystallization. The process involves comparing the experimental VCD spectrum of a single enantiomer of this compound with a theoretically predicted spectrum. The theoretical spectrum is generated using quantum chemical calculations, typically Density Functional Theory (DFT), for a known configuration (e.g., the (S)-enantiomer). A direct correspondence between the signs and relative intensities of the bands in the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov This method is particularly useful for molecules with complex vibrational modes and has been successfully applied to determine the configuration of other chiral carboxylic acids. nih.gov

Chemical Correlation: The absolute configuration can also be established by synthesizing the molecule from a starting material of known stereochemistry. In this case, one could use a commercially available enantiopure precursor, such as (S)-2-methylpiperazine. The synthesis of this compound involves the alkylation of the nitrogen atom at the 4-position of the piperazine ring. Since this reaction does not affect the chiral center at the C2 position, the absolute configuration of the starting material is retained in the final product. Therefore, synthesis from (S)-2-methylpiperazine would yield (S)-3-(2-Methylpiperazin-1-YL)propanoic acid.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

Chiroptical spectroscopy techniques are essential for characterizing the stereochemistry of chiral molecules in solution. They provide information based on the differential interaction of the molecule with circularly polarized light. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a form of absorption spectroscopy that measures the difference in absorbance of left and right circularly polarized light by a chiral substance. rsc.org This differential absorption is only observed in spectral regions where the molecule absorbs light, a phenomenon known as a Cotton effect. For this compound, the primary chromophore is the carboxyl group (-COOH). The n→π* electronic transition of the carbonyl within this group is electronically forbidden but can give rise to a weak absorption band, typically in the 200-220 nm region, which can be observed in a CD spectrum.

The sign of the Cotton effect (positive or negative) and the wavelength of maximum absorption (λmax) are characteristic of a specific enantiomer. Modern approaches combine experimental CD measurements with quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the CD spectrum for a given absolute configuration. mdpi.com By matching the experimental spectrum to the calculated one, the stereochemical identity of the enantiomer can be confirmed.

| Parameter | Value | Description |

|---|---|---|

| Solvent | Methanol | The medium in which the spectrum is recorded. |

| λmax | ~215 nm | Wavelength of maximum differential absorption, corresponding to the n→π* transition of the carboxyl chromophore. |

| Cotton Effect Sign | Positive (+) | Indicates that the enantiomer absorbs left-circularly polarized light more strongly than right-circularly polarized light at this λmax. |

| Molar Ellipticity [θ] | +2500 deg·cm²·dmol⁻¹ | A quantitative measure of the CD signal intensity, normalized for concentration and path length. |

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the variation of the optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.orgslideshare.net An ORD spectrum plots specific rotation [α] against wavelength (λ). In regions far from an absorption band, the rotation changes gradually, resulting in a "plain curve." However, near a chromophore's absorption band, the ORD curve exhibits a characteristic peak and trough, which constitutes a Cotton effect. libretexts.org

A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength.

A negative Cotton effect shows the opposite, with a trough appearing at a longer wavelength followed by a peak at a shorter one. libretexts.org

The sign and amplitude of the Cotton effect in the ORD spectrum of this compound would be directly related to the stereochemistry at its chiral center. This provides a distinct spectroscopic fingerprint for each enantiomer.

| Wavelength (λ) | Specific Rotation [α] (degrees) | Observation |

|---|---|---|

| 589 nm (Na D-line) | +15.0 | Standard measurement, indicating a dextrorotatory enantiomer. |

| 350 nm | +45.0 | Plain curve region, rotation increasing at shorter wavelengths. |

| 225 nm | +1800.0 | Peak of a positive Cotton effect. |

| 210 nm | 0.0 | Crossover point where rotation is zero. |

| 205 nm | -1200.0 | Trough of a positive Cotton effect. |

Computational and Theoretical Investigations of 3 2 Methylpiperazin 1 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are workhorses in this field. ntnu.nompg.de HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, description. ntnu.nompg.de DFT, on the other hand, calculates the electronic energy based on the electron density, offering a more favorable balance of computational cost and accuracy for many systems. lsu.eduhi.is For 3-(2-Methylpiperazin-1-YL)propanoic acid, these methods would be used to compute its electronic structure and a range of associated properties.

Geometry Optimization and Exhaustive Conformational Analysis of the Chemical Compound

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process is called geometry optimization. gmu.edu It is an iterative computational procedure that adjusts the atomic coordinates to find a minimum on the potential energy surface (PES), which corresponds to a stable molecular geometry. gmu.edutaltech.ee

For a flexible molecule like this compound, which contains a piperazine (B1678402) ring and a rotatable propanoic acid chain, multiple low-energy conformations are likely to exist. An exhaustive conformational analysis is therefore crucial. taltech.ee This involves systematically exploring the PES by rotating the molecule's single bonds to identify all possible stable conformers. nih.gov The relative energies of these conformers would then be calculated to identify the global minimum—the most stable conformation—as well as other low-energy conformers that may be present under ambient conditions. youtube.comaverysader.com

Illustrative Table: Relative Energies of Hypothetical Conformers This table demonstrates the typical output of a conformational analysis, showing the relative stability of different spatial arrangements of the molecule.

| Conformer ID | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Conf-1 (Global Minimum) | 0.00 | 75.3 |

| Conf-2 | 0.85 | 15.1 |

| Conf-3 | 1.50 | 5.5 |

| Conf-4 | 2.10 | 4.1 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. taylorandfrancis.com Analysis of the spatial distribution of these orbitals would reveal which parts of the this compound molecule are most likely to participate in electron-donating or electron-accepting interactions, providing insights into intramolecular charge transfer characteristics. acs.orgnih.govresearchgate.net

Electrostatic Potential Surface Mapping for Reactive Sites

An electrostatic potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, provides a visual representation of the charge distribution within a molecule. numberanalytics.comdeeporigin.com It is generated by mapping the calculated electrostatic potential onto the molecule's electron density surface. researchgate.net

Different colors are used to indicate regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. numberanalytics.comresearchgate.net Blue represents regions of positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. numberanalytics.comdeeporigin.com For this compound, an ESP map would identify the most reactive sites. For instance, the oxygen atoms of the carboxylic acid group would likely appear as red, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and hydrogens on the piperazine ring's nitrogen atoms would likely be colored blue, highlighting their potential as hydrogen bond donors or sites for nucleophilic interaction. mdpi.comucsb.edu

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. mpg.de

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.govmdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a robust method for verifying the molecular structure.

Illustrative Table: Predicted ¹³C NMR Chemical Shifts This table exemplifies how predicted NMR data would be presented, assigning chemical shifts to specific carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Carboxylic Acid) | 175.8 |

| C (alpha to COOH) | 34.2 |

| C (beta to COOH) | 52.1 |

| C (Piperazine ring) | 55.6 |

| C (Piperazine ring) | 53.9 |

| C (Piperazine ring) | 48.7 |

| C (Piperazine ring) | 45.3 |

| C (Methyl group) | 18.5 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and interactions with the environment. nih.gov

For this compound, an MD simulation would reveal how the molecule behaves in a solution, such as water. acs.org It would show the transitions between different low-energy conformations, the flexibility of the piperazine ring and the propanoic acid side chain, and the formation and breaking of hydrogen bonds with surrounding solvent molecules. aip.orgnih.gov This provides critical insights into how the solvent influences the molecule's structure and dynamic behavior, which is essential for understanding its properties in a realistic chemical or biological environment. nih.gov

Reaction Mechanism Predictions and Transition State Analysis for Key Transformations

Computational chemistry can be used to explore the potential chemical reactions of a molecule by mapping out the reaction pathways. acs.org This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction. mit.edu

For this compound, one might investigate reactions such as its deprotonation, esterification, or amide bond formation. Computational methods can locate the geometry of the transition state for such a reaction and calculate its energy. chemrxiv.orgresearchgate.net The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. mit.edu By analyzing the geometry of the transition state, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies of the Chemical Compound.

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its behavior based on its molecular descriptors. Such studies are crucial for understanding how the molecule's structure influences its properties, which is valuable in drug design and materials science.

For a molecule like this compound, a QSPR study would involve calculating a variety of molecular descriptors. These descriptors fall into several categories:

Constitutional descriptors: These are related to the molecular formula and include molecular weight, atom counts, and bond counts.

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms, such as molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surfaces. researchgate.net

By analogy with QSPR and Quantitative Structure-Activity Relationship (QSAR) studies on other piperazine derivatives, it is possible to hypothesize which properties of this compound would be significant. For instance, studies on aryl alkanol piperazine derivatives have shown that descriptors like dipole moment and the energy of the Highest Occupied Molecular Orbital (HOMO) can influence their biological activity. nih.gov Similarly, research on benzothiazole-substituted piperazine derivatives has utilized semiempirical molecular orbital theory and density functional theory to calculate minimum energy structures and relate them to biological responses. researchgate.net

A hypothetical QSPR model for this compound could predict properties such as solubility, melting point, or its potential interaction with biological targets. The presence of both a basic piperazine ring and an acidic carboxylic acid group suggests that properties related to its zwitterionic nature would be of particular interest.

Interactive Data Table: Predicted Physicochemical Properties and Molecular Descriptors for QSPR Analysis

Below is a table of predicted properties and descriptors for this compound that would be central to a QSPR study.

| Property/Descriptor | Predicted Value | Significance in QSPR |

| Molecular Weight | 172.22 g/mol | Influences transport properties and reaction kinetics. |

| LogP | -2.7 | Indicates the hydrophilicity/lipophilicity of the molecule. |

| Polar Surface Area | 43.8 Ų | Relates to membrane permeability and solubility. |

| Number of H-Bond Donors | 2 | Important for intermolecular interactions and binding. |

| Number of H-Bond Acceptors | 4 | Important for intermolecular interactions and binding. |

| Dipole Moment | (Calculated) | Influences solubility and interactions with polar molecules. |

| HOMO Energy | (Calculated) | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | (Calculated) | Relates to the molecule's ability to accept electrons. |

Note: "Calculated" indicates that these values would be determined using computational chemistry software as part of a formal QSPR study.

Studies of Non-Covalent Interactions and Supramolecular Assembly Potential.

The molecular structure of this compound, featuring a piperazine ring, a propanoic acid tail, and a methyl group, provides multiple sites for non-covalent interactions. These interactions are fundamental to its crystal structure, its behavior in solution, and its ability to form larger, ordered structures known as supramolecular assemblies.

The piperazine moiety is a well-established building block in supramolecular chemistry. rsc.org It contains two nitrogen atoms, one of which is a secondary amine and can act as a hydrogen bond donor, while both can act as hydrogen bond acceptors. The carboxylic acid group is also a potent source of hydrogen bonding, with the hydroxyl group acting as a donor and the carbonyl oxygen as an acceptor.

Key non-covalent interactions involving this compound would include:

Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding. The carboxylic acid can form strong O-H···N bonds with the nitrogen atoms of the piperazine ring of a neighboring molecule. Additionally, the N-H group on the piperazine ring can donate a hydrogen bond, likely to the carbonyl oxygen of the carboxylic acid. These interactions can lead to the formation of chains, layers, or more complex three-dimensional networks. rsc.orgresearchgate.net

Ionic Interactions: Due to the presence of both an acidic (carboxylic acid) and a basic (piperazine) group, the molecule can exist in a zwitterionic form where the proton from the acid transfers to one of the piperazine nitrogens. This results in charge-assisted hydrogen bonds (N⁺-H···O⁻), which are particularly strong and directional, playing a crucial role in the formation of stable supramolecular structures. rsc.org

The potential for supramolecular assembly is high. Piperazine and its derivatives are known to co-crystallize with various acids to form extensive hydrogen-bonded networks. rsc.orgresearchgate.net In the case of this compound, the molecule contains both the hydrogen bond donor/acceptor (piperazine) and the acidic co-former (carboxylic acid) within the same structure. This self-complementarity suggests a strong tendency to self-assemble into well-defined architectures. The presence of the methyl group on the piperazine ring could introduce steric effects that influence the final packing arrangement and the topology of the resulting supramolecular network.